molecular formula C13H10N2O2 B079971 N-(2-nitrophenyl)-1-phenylmethanimine CAS No. 14717-15-8

N-(2-nitrophenyl)-1-phenylmethanimine

Cat. No. B079971
CAS RN: 14717-15-8
M. Wt: 226.23 g/mol
InChI Key: CUGLXSQFXIEALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-nitrophenyl)-1-phenylmethanimine is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that has the molecular formula C13H10N2O2.

Scientific Research Applications

N-(2-nitrophenyl)-1-phenylmethanimine has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use as an organic semiconductor, and in the development of materials for optoelectronic devices.

Mechanism Of Action

The mechanism of action of N-(2-nitrophenyl)-1-phenylmethanimine is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been found to induce apoptosis in cancer cells, which is programmed cell death.

Biochemical And Physiological Effects

N-(2-nitrophenyl)-1-phenylmethanimine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. It has also been found to induce apoptosis in cancer cells. In addition, it has been studied for its potential use in the development of materials for optoelectronic devices.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(2-nitrophenyl)-1-phenylmethanimine in lab experiments is its antibacterial, antifungal, and antitumor activities. This makes it a potential candidate for the development of new drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.

Future Directions

There are several future directions for the study of N-(2-nitrophenyl)-1-phenylmethanimine. One of the directions is to further investigate its mechanism of action and optimize its use as an antibacterial, antifungal, and antitumor agent. Another direction is to study its potential use in the development of materials for optoelectronic devices. Finally, it could be studied for its potential use in the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, N-(2-nitrophenyl)-1-phenylmethanimine is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. It exhibits antibacterial, antifungal, and antitumor activities, and has been studied for its potential use in the development of materials for optoelectronic devices. Although its mechanism of action is not fully understood, it holds promise as a potential candidate for the development of new drugs.

Synthesis Methods

The synthesis of N-(2-nitrophenyl)-1-phenylmethanimine involves the reaction of 2-nitrobenzaldehyde and aniline in the presence of a catalyst. The reaction takes place at a temperature of 80-90°C and yields the desired product. The purity of the product can be improved by recrystallization.

properties

CAS RN

14717-15-8

Product Name

N-(2-nitrophenyl)-1-phenylmethanimine

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

N-(2-nitrophenyl)-1-phenylmethanimine

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-10H

InChI Key

CUGLXSQFXIEALI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2[N+](=O)[O-]

Other CAS RN

14717-15-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.